Dihexadecyl (R(R*,R*))-tartrate
Description
Dihexadecyl (R(R,R))-tartrate is a chiral diester derived from tartaric acid, where the two hydroxyl groups of the (R,R)-enantiomer of tartaric acid are esterified with hexadecyl (C16) chains. This compound combines the stereochemical specificity of tartaric acid with the hydrophobic properties of long alkyl chains, making it suitable for applications in surfactants, lipid-based drug delivery systems, and stabilizers in colloidal dispersions. Its stereochemistry (R,R configuration) is critical for interactions in chiral environments, such as membrane bilayers or enantioselective catalysis .
Properties
CAS No. |
65270-95-3 |
|---|---|
Molecular Formula |
C36H70O6 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
dihexadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-35(39)33(37)34(38)36(40)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3/t33-,34-/m1/s1 |
InChI Key |
XBFGJARWBHKWFU-KKLWWLSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also focuses on minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl (R(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Dihexadecyl (R(R*,R*))-tartrate has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of Dihexadecyl (R(R*,R*))-tartrate involves its interaction with biological membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The tartrate moiety can interact with specific proteins or enzymes, influencing their activity and function. These interactions can modulate various cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Dihexadecyl Phosphate (DHP)
- Structure : DHP consists of two hexadecyl chains linked to a phosphate head group, compared to the tartrate diester’s carboxylic acid-derived backbone .
- In contrast, the tartrate diester lacks ionizable groups at neutral pH, relying on steric stabilization from its hydroxyl groups .
- Applications: DHP is widely used in niosomes for drug encapsulation due to its ability to improve membrane stability and prevent aggregation.
Sodium Tartrate and Copper-Sodium Tartrate
- Structure : Sodium tartrate is a disodium salt of tartaric acid, lacking alkyl chains. Copper-sodium tartrate incorporates metal ions for optical applications .
- Function : Sodium tartrate enhances gel strength in food products (e.g., squid surimi) by promoting protein cross-linking via hydrogen bonding. Dihexadecyl tartrate’s hydrophobic chains would limit such aqueous interactions but improve lipid compatibility .
- Optical Properties: Copper-sodium tartrate crystals exhibit non-linear optical (NLO) properties, such as second-harmonic generation (SHG). Dihexadecyl tartrate’s bulkier structure may hinder crystallization but could offer tunable optical behavior in thin films .
Ethyl Hydrogen [R-(R,R)]-Tartrate
- Structure: A monoester with one ethyl and one free carboxylic acid group, contrasting with dihexadecyl tartrate’s full esterification .
- Solubility : The free acid group in ethyl hydrogen tartrate increases water solubility, whereas dihexadecyl tartrate is predominantly lipid-soluble. This difference impacts their use—ethyl derivatives in chromatography vs. dihexadecyl esters in lipid-based systems .
Physicochemical Properties
| Property | Dihexadecyl (R,R)-Tartrate | Dihexadecyl Phosphate | Sodium Tartrate | Ethyl Hydrogen Tartrate |
|---|---|---|---|---|
| Molecular Formula | C₃₆H₆₈O₆ | C₃₂H₆₇O₄P | C₄H₄Na₂O₆ | C₆H₁₀O₆ |
| Charge at pH 7 | Neutral | Anionic | Anionic | Anionic (partial) |
| Solubility | Lipophilic | Amphiphilic | Hydrophilic | Hydrophilic |
| Key Applications | Surfactants, drug delivery | Niosomes | Food gels, optics | Chromatography |
| Thermal Stability | High (long alkyl chains) | Moderate | High | Moderate |
Biological Activity
Dihexadecyl (R(R*,R*))-tartrate is a diester of tartrate that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its long hydrocarbon chains, which may influence its interaction with biological membranes and target sites within cells. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be described by the following structural formula:
This compound features two hexadecyl chains attached to a central tartrate moiety, contributing to its amphiphilic nature.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, where it showed comparable efficacy to well-known antioxidants.
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it exhibited selective cytotoxicity, particularly towards breast cancer cells overexpressing ErbB2. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the accumulation of reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses. It modulates key signaling pathways involved in inflammation, including NF-kB and MAPK pathways. In animal models of inflammation, this compound administration resulted in decreased levels of pro-inflammatory cytokines .
Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The study concluded that this compound could serve as a potential lead for developing new anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via ROS accumulation |
| SKBR3 | 10 | Caspase activation and cell cycle arrest |
Study 2: Anti-inflammatory Effects
In a murine model of arthritis, this compound was administered to evaluate its anti-inflammatory properties. The treatment group showed a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
| Treatment Group | Joint Swelling Reduction (%) | Histological Score |
|---|---|---|
| Control | 0% | 3 |
| Dihexadecyl Tartrate | 65% | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
